Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone

Overview

Description

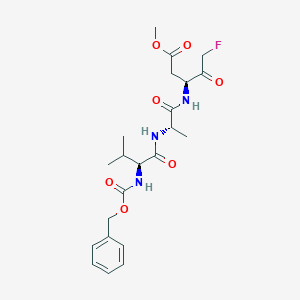

Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone (Bz-VAD-FMK) is a small molecule inhibitor that has been used in a variety of scientific research applications. It is a fluoromethylketone (FMK) derivative of the peptide Val-Ala-Asp (VAD) and has been used in a variety of in vivo and in vitro studies to understand the mechanism of action and biochemical and physiological effects of the inhibitor. In addition, Bz-VAD-FMK has been used in lab experiments to study the pharmacodynamics of the inhibitor and the advantages and limitations of using it.

Scientific Research Applications

Inhibition of Apoptosis and Protease Processing

- Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32, an ICE-like protease, preventing its activation and suggesting its potential for developing novel inhibitors of apoptosis (Slee et al., 1996).

Apoptosis and Necrosis in Cell Death Pathways

- In Fas-mediated cell death pathways, this compound contributes to shifting cell death from apoptosis to necrosis under certain conditions, illustrating its role in regulating cell death pathways (Vercammen et al., 1998).

Cardioprotection in Ischemia and Reperfusion

- This compound has been shown to be cardioprotective in models of myocardial ischemia and reperfusion, indicating its therapeutic potential in cardiac injury scenarios (Huang et al., 2000).

Differential Effects on Caspase Inhibition

- Studies have revealed that this compound, compared to other caspase inhibitors, exhibits distinct effects on caspase-6 inhibition, highlighting its specificity and potential in targeted therapies (Yee et al., 2006).

Effects on Human T Cell Proliferation

- The compound demonstrates immunosuppressive properties by inhibiting human T cell proliferation, indicating its potential in immune-related research and therapy (Lawrence & Chow, 2012).

DNA Fragmentation in Apoptotic Pathways

- It plays a role in DNA fragmentation pathways during apoptosis, suggesting its significance in understanding apoptotic mechanisms at the molecular level (Sané & Bertrand, 1998).

Role in Platelet Activation

- The compound is involved in the regulation of platelet activation, particularly in contexts like type 2 diabetes, providing insights into its role in blood coagulation and related disorders (Cohen et al., 2008).

Neuronal Damage in Ischemic and Excitotoxic Brain Injury

- In models of ischemic and excitotoxic brain injury, this compound has shown protective effects, underscoring its potential in neuroprotective strategies (Hara et al., 1997).

Caspase-independent Cell Death

- It also reveals insights into caspase-independent cell death pathways, particularly in activated human peripheral T lymphocytes, providing a broader understanding of cell death mechanisms (Déas et al., 1998).

Preservation of Neuronal Integrity

- The compound has been found to preserve the structural integrity of neurons under stressful conditions, such as in ischemia, without necessarily preserving functional plasticity (Gillardon et al., 1999).

Role in Leukemia Cell Growth and Apoptosis

- This compound has been studied for its role in the growth inhibition and apoptosis of leukemia cells, suggesting its application in cancer research (Xu & Thornalley, 2000).

Reduction in Neuropathic Pain Syndrome

- Its use in preventing transsynaptic neuronal apoptosis and preserving inhibitory neurotransmission in neuropathic pain models indicates its potential in pain management (Scholz et al., 2005).

Impact on Learning and Memory

- Studies have explored its impact on learning and memory processes in rats, contributing to our understanding of cognitive functions and their modulation (Stepanichev et al., 2005).

Regulation of Cell Death Signaling Pathways

- The compound's role in sensitizing cells to cytotoxicity, inducing necrosis, and influencing apoptosis pathways in different cellular contexts, such as with interferon and dsRNA, provides insights into complex cell death mechanisms (Kalai et al., 2002).

Involvement in Osteoclast Survival

- It is involved in the survival and apoptotic cell death of osteoclasts, suggesting its significance in bone health and diseases (Okahashi et al., 1998).

Mechanism of Action

Target of Action

Z-VAD(OMe)-FMK, also known as ZVAD-FMK or pan-caspase inhibitor, primarily targets caspase proteins . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation .

Mode of Action

Z-VAD(OMe)-FMK acts by irreversibly binding to caspase proteases, thereby inhibiting their activity . This inhibition prevents the initiation of the proteolytic cascade that would lead to programmed cell death .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It impairs the chemotherapy-induced apoptotic pathway, which is essential in driving synergy . It also influences the Mannose-6-phosphate receptor-mediated autophagy and the arrest of the cell cycle in G2/M .

Pharmacokinetics

It is known that the compound can permeate cells and bind to caspase enzymes, thereby exerting its inhibitory effect .

Result of Action

The primary result of Z-VAD(OMe)-FMK’s action is the inhibition of programmed cell death. By blocking caspase activity, it prevents apoptosis, pyroptosis, and necroptosis, which can lead to increased cell survival . It’s worth noting that the compound’s effects can vary depending on the cellular context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Z-VAD(OMe)-FMK. For instance, the compound’s effectiveness can vary between different cell types. Both mouse and human innate immune cells, macrophages, express higher levels of cell death proteins and activate cell death effectors more robustly, including caspase-1, gasdermins, caspase-8, and RIPKs, in response to specific stimuli .

Biochemical Analysis

Biochemical Properties

Z-VAD(OMe)-FMK plays a significant role in biochemical reactions by interacting with caspases, a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation . Z-VAD(OMe)-FMK binds to the active site of caspase proteases, thereby inhibiting their activity and preventing the initiation of the proteolytic cascade that leads to apoptosis .

Cellular Effects

Z-VAD(OMe)-FMK has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting apoptosis, a process that can be triggered by various stimuli, including cellular stress, DNA damage, and activation of death receptors . By inhibiting caspase activity, Z-VAD(OMe)-FMK prevents the execution phase of apoptosis, thereby promoting cell survival .

Molecular Mechanism

The molecular mechanism of action of Z-VAD(OMe)-FMK involves its binding to caspases. Caspases are synthesized as inactive proenzymes that are activated via proteolytic cleavage. Z-VAD(OMe)-FMK binds to the active site of these enzymes, thereby inhibiting their proteolytic activity . This prevents the downstream events in the apoptotic pathway, including the cleavage of key cellular proteins and the ultimate disassembly of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Z-VAD(OMe)-FMK can change over time. It has been shown to effectively inhibit caspase activity and prevent apoptosis in various cell types over prolonged periods

Dosage Effects in Animal Models

The effects of Z-VAD(OMe)-FMK can vary with different dosages in animal models. While low doses can effectively inhibit apoptosis, high doses might have toxic or adverse effects

Metabolic Pathways

Z-VAD(OMe)-FMK is involved in the apoptosis pathway, a metabolic pathway that leads to cell death. It interacts with caspases, the key enzymes in this pathway

Transport and Distribution

Given its role as a caspase inhibitor, it is likely to be distributed wherever caspases are present, particularly in cells undergoing apoptosis .

properties

IUPAC Name |

methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFGOLAMNLSLGH-QOKNQOGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420586 | |

| Record name | Z-VAD (OMe)-FMK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187389-52-2 | |

| Record name | Z-VAD(OMe)-FMK | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187389-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-VAD (OMe)-FMK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

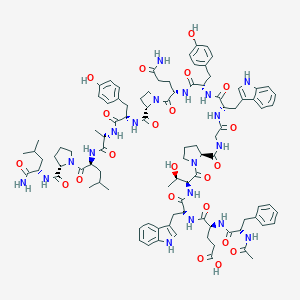

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)

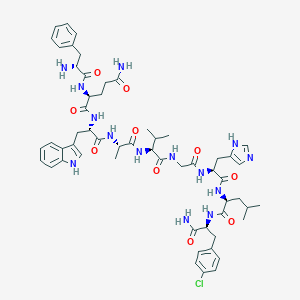

![(3S,12S,18S,27S)-9-N,24-N-bis[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3,18-bis[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-2,6,11,17,21,26-hexaoxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triacontane-9,24-dicarboxamide](/img/structure/B549500.png)